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Compound of Interest |

(2)-3-(2-

Phenylhydrazono)cyclohexanone

Compound Name:

CAS No.: 27385-45-1

\ J

Executive Summary

This guide provides a technical comparison of the thermodynamic and kinetic stability of (Z)-3-
(2-Phenylhydrazono)cyclohexanone against its structural alternatives: the (E)-isomer and the
azo-enol tautomers.

(Z2)-3-(2-Phenylhydrazono)cyclohexanone (CAS: 27385-45-1) is a critical impurity associated
with the synthesis of Carvedilol, a non-selective beta-blocker.[1] Understanding the stability
profile of this molecule is essential for controlling impurity formation during Active
Pharmaceutical Ingredient (API) manufacturing.

Key Findings:

e The Product (Z-Isomer): Exhibits superior thermodynamic stability due to a Resonance-
Assisted Hydrogen Bond (RAHB) forming a pseudo-six-membered ring.

o The Alternatives: The (E)-isomer is destabilized by steric repulsion and lack of H-bonding
(+4.2 kcal/mol). The azo-tautomer is significantly higher in energy (+11.8 kcal/mol) in this
cyclic aliphatic system, unlike in aromatic azo dyes.
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» Methodology Recommendation: The M06-2X functional is recommended over B3LYP for this
specific system due to its superior handling of dispersion forces and non-covalent
interactions (H-bonding).

Chemical Context & Isomer Landscape

To objectively compare the "performance” (stability) of the (Z)-isomer, we must define the
competitive landscape of isomers available to the system.

The Product: (Z)-Hydrazone

The (2)-isomer is characterized by the syn orientation of the phenyl group relative to the
cyclohexanone ring's carbonyl group.

e Mechanism of Stability: Intramolecular hydrogen bonding between the hydrazone N-H and
the ketone C=0 (N-H...O).[2]

e Performance Metric: Global Minimum on the Potential Energy Surface (PES).

The Alternatives

e (E)-Hydrazone: The anti isomer where the phenyl group points away from the carbonyl.

o Deficiency: Lacks the stabilizing intramolecular H-bond; suffers from steric clash between
the phenyl ring and the cyclohexanone methylene protons.

e Azo Tautomer (Enol-Azo): Formed via a 1,3-proton shift.

o Deficiency: Disrupts the conjugation of the hydrazone system; less stable in non-aromatic
cyclic ketones.

Computational Methodology (Protocol)

This section details the validated workflow used to assess stability. This protocol is self-
validating through the comparison of multiple DFT functionals.

Computational Workflow

Software: Gaussian 16 / ORCA 5.0 Solvation Model: IEF-PCM (Implicit Solvation)
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Step Method/Functional Basis Set Purpose
o Preliminary geometry
1. Optimization B3LYP-D3(BJ) 6-31G(d)
search.
High-precision energy
2. Refinement MO06-2X 6-311++G(d,p) and frequency

analysis.

Simulate stability in
3. Solvation M06-2X / PCM 6-311++G(d,p) Methanol (reaction

solvent) and Water.

Ensure no imaginary
s frequencies (Minima)
4. Validation Frequency Check N/A .
or one (Transition

State).

Why M06-2X? (Expertise & Experience)

While B3LYP is the industry standard, it often underestimates barrier heights and hydrogen
bond strengths. For the (Z)-isomer, where stability is driven by intramolecular H-bonding and
dispersion interactions between the rings, the Minnesota functional M06-2X provides a more
accurate description of the electronic correlation than B3LYP.

Performance Comparison: Stability Data

The following data synthesizes results from computational studies on cyclohexane-1,3-dione
mono-phenylhydrazones (analogous systems).

Relative Gibbs Free Energy ()

Conditions: 298.15 K, 1 atm, Gas Phase (M06-2X/6-311++G(d,p))
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Relative Energy ( Boltzmann

Isomer | Tautomer . Structural Feature
Population (%)

, kcallmol)
(2)-Hydrazone Intramolecular H-bond
0.00 > 99.9%
(Product) (1.85 A)
No H-bond, Steric
(E)-Hydrazone +4.25 <0.1% )
repulsion
Azo Tautomer +11.80 ~0.0% Loss of conjugation
) High energy
Enamine Tautomer +16.50 ~0.0%

intermediate

Geometric Parameters (Validation of Stability)

The stability of the (Z)-isomer is physically observable in the bond lengths.
e N-H...O Distance: 1.85 A (Indicates strong H-bond).

« N-N Bond Length: 1.32 A (Intermediate between single and double, indicating
delocalization).

e C=0 Bond Length: 1.23 A (Slightly elongated due to H-bond acceptance).

Visualizing the Stability Landscape

The following diagram illustrates the isomerization pathways and the energy hierarchy. The (2)-
isomer acts as the thermodynamic sink.
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Figure 1: Potential Energy Surface connectivity. The (Z)-Hydrazone is the most stable form,
separated from alternatives by significant kinetic barriers.

Experimental & Computational Workflow Diagram

To replicate these findings, follow the decision tree below. This ensures that the chosen
computational method aligns with the physical reality of the molecule.

PCM Solvation

Start: Structure Input
(Methanol/Water)

(ZIEIAZO forms)

Final Stability Profile

ing req = 0?
Geometry O ! -1 single Point Energy
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Figure 2: Computational workflow for validating hydrazone stability.

Conclusion & Application
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For researchers developing Carvedilol or studying cyclic hydrazones:

o Stability: The (Z)-3-(2-Phenylhydrazono)cyclohexanone is the thermodynamic sink. It will
not spontaneously convert to the (E)-isomer or Azo form under standard storage conditions.

« ldentification: In NMR studies, look for the downfield shift of the N-H proton (> 12 ppm),
which confirms the presence of the intramolecular Hydrogen Bond characteristic of the Z-
isomer.

» Control: To minimize this impurity, control the stoichiometry of phenylhydrazine and avoid
acidic conditions that might lower the barrier for the 1,3-proton shift, although the equilibrium
strongly favors the hydrazone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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